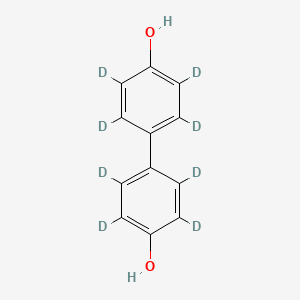

4,4'-Dihydroxybiphenyl-D8

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCBEIPGXKNHFW-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,4'-Dihydroxybiphenyl-D8: Chemical Properties and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and stability of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of the estrogenic compound 4,4'-Dihydroxybiphenyl. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their studies.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled compound valuable for a range of research applications, including as an internal standard in mass spectrometry-based analyses. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂D₈O₂ | [1] |

| Molecular Weight | 194.25 g/mol | [1] |

| CAS Number | 612480-60-1 | |

| Appearance | Off-white to light beige or light gray powder | [2] |

| Melting Point | ~279-285 °C (for non-deuterated) | [3] |

| Boiling Point | ~280.7 °C (estimate for non-deuterated) | |

| Solubility | Insoluble in water; soluble in methanol, ethanol, and ether (for non-deuterated) | [3] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. The compound is stable under recommended storage conditions. It is advised to re-analyze the compound for chemical purity after three years of storage.

Recommended Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[3]

Experimental Protocols

Handling of Deuterated Compounds

Due to their hygroscopic nature, deuterated compounds like this compound require careful handling to prevent isotopic dilution.

-

Atmosphere: Handle the compound under a dry, inert atmosphere such as nitrogen or argon.

-

Glassware: Use thoroughly dried glassware. Oven-drying at 150°C for several hours and cooling under an inert atmosphere is recommended.

-

Solvent Transfer: When preparing solutions, use syringe techniques or a glove box to minimize exposure to atmospheric moisture.

Analytical Methodologies

The following are general protocols for the analysis of 4,4'-Dihydroxybiphenyl, which can be adapted for its deuterated analog.

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Objective: To determine the purity and concentration of this compound.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV or PDA detector.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at approximately 254 nm.

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Analysis: Inject a known volume of the sample onto the HPLC column and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To confirm the identity and isotopic enrichment of this compound.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection of the sample.

-

Temperature Program: An initial oven temperature of around 150°C, followed by a ramp to 280-300°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent like acetone or ethyl acetate.

-

Derivatization with an agent like BSTFA may be necessary to improve volatility and chromatographic performance.

-

-

Analysis: The retention time of the peak corresponding to the analyte and its mass spectrum, showing the characteristic molecular ion and fragmentation pattern for the deuterated compound, will confirm its identity.

Biological Activity and Signaling Pathway

4,4'-Dihydroxybiphenyl is known to possess estrogenic activity, meaning it can bind to and activate estrogen receptors (ERs). This interaction can trigger a cascade of downstream signaling events, influencing gene expression and cellular processes.[4][5]

Estrogen Receptor Signaling Pathway

The binding of 4,4'-Dihydroxybiphenyl to the estrogen receptor can initiate both genomic and non-genomic signaling pathways.

Caption: Classical genomic estrogen receptor signaling pathway initiated by this compound.

Experimental Workflow for Assessing Estrogenicity

A typical workflow to investigate the estrogenic effects of this compound would involve cell-based assays.

Caption: A generalized experimental workflow for studying the estrogenic effects of a test compound.

References

- 1. This compound | C12H10O2 | CID 131697747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Dihydroxybiphenyl | C12H10O2 | CID 7112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4′-Dihydroxy Biphenyl – N.S.CHEMICALS [nschemicals.in]

- 4. Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of estrogen receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of 4,4'-Dihydroxybiphenyl-D8

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-dihydroxybiphenyl. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Introduction

4,4'-Dihydroxybiphenyl and its derivatives are of significant interest in various fields, including pharmaceuticals and material science. The deuterated analog, this compound, serves as a valuable internal standard in mass spectrometry-based quantitative analysis and as a tool in mechanistic studies of drug metabolism. The synthesis of this labeled compound with high isotopic purity is crucial for its applications. This guide outlines a feasible synthetic route and details the analytical methodologies for verifying its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of a deuterated Grignard reagent followed by a coupling reaction. A key starting material for this synthesis is a readily available deuterated benzene derivative.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of this compound involves the coupling of a deuterated aryl Grignard reagent. The general strategy is to prepare a deuterated Grignard reagent from a protected deuterated bromophenol and then couple it to form the biphenyl structure.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Preparation of 4-Bromo-1-(methoxymethoxy)benzene-d4

A detailed protocol for the synthesis of the deuterated precursor is crucial. One approach involves the electrophilic bromination of a deuterated phenol, followed by protection of the hydroxyl group.

-

Materials: Phenol-d6, Bromine, Methoxymethyl chloride (MOM-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

To a solution of Phenol-d6 in a suitable solvent, add bromine dropwise at a controlled temperature to achieve mono-bromination at the para position.

-

Purify the resulting 4-Bromophenol-d5.

-

Dissolve the 4-Bromophenol-d5 in DCM and cool to 0 °C.

-

Add DIPEA, followed by the dropwise addition of MOM-Cl.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction mixture with an aqueous solution and extract with an organic solvent.

-

Purify the crude product by column chromatography to obtain 4-Bromo-1-(methoxymethoxy)benzene-d4.

-

Step 2: Grignard Reagent Formation and Coupling

-

Materials: 4-Bromo-1-(methoxymethoxy)benzene-d4, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), a suitable coupling catalyst (e.g., NiCl2(dppp) or Pd(PPh3)4).

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of 4-Bromo-1-(methoxymethoxy)benzene-d4 in anhydrous THF to initiate the Grignard reaction.

-

Once the Grignard reagent has formed, add the coupling catalyst.

-

Reflux the reaction mixture until the starting material is consumed (monitored by GC-MS).

-

Cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to yield 4,4'-Bis(methoxymethoxy)biphenyl-d8.

-

Step 3: Deprotection and Purification

-

Materials: 4,4'-Bis(methoxymethoxy)biphenyl-d8, Hydrochloric acid, Methanol.

-

Procedure:

-

Dissolve the protected biphenyl in methanol.

-

Add concentrated hydrochloric acid and stir the mixture at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the acid and remove the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Expected Yield and Purity

The following table summarizes the expected, albeit theoretical, quantitative data for the synthesis. Actual yields may vary depending on reaction scale and optimization.

| Step | Product | Theoretical Yield (%) | Purity (%) |

| 1. Protection | 4-Bromo-1-(methoxymethoxy)benzene-d4 | 85-95 | >98 |

| 2. Grignard Coupling | 4,4'-Bis(methoxymethoxy)biphenyl-d8 | 60-70 | >95 |

| 3. Deprotection and Purification | This compound | 90-98 | >99 |

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to ensure the quality of the synthesized this compound. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is recommended for a comprehensive analysis.[1]

Caption: Workflow for isotopic purity analysis of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound.[2]

-

Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.

-

Experimental Protocol:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster.

-

Analyze the isotopic pattern of the molecular ion. The relative intensities of the M, M+1, M+2, etc. peaks will be different for the deuterated compound compared to its non-deuterated analog.

-

-

Data Analysis: The isotopic purity is calculated by comparing the experimentally observed isotopic distribution with the theoretically calculated distribution for different levels of deuterium incorporation. The relative abundance of the different isotopologues (D0 to D8) can be determined.

Table 2: Theoretical and Expected Experimental Mass Spectrometry Data

| Isotopologue | Theoretical m/z (Monoisotopic) | Expected Relative Abundance (%) |

| C12H2D8O2 | 194.1183 | >98 |

| C12H3D7O2 | 193.1120 | <2 |

| C12H4D6O2 | 192.1057 | <1 |

| ... | ... | ... |

| C12H10O2 | 186.0681 | <0.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the specific positions of deuterium incorporation and can be used to quantify the isotopic purity.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for both ¹H and ²H detection.

-

Experimental Protocols:

-

¹H NMR:

-

Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., DMSO-d6).

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals corresponding to the aromatic protons of the biphenyl core.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of an internal standard or by assuming the total number of protons and deuterons is 8.

-

-

²H NMR:

-

Dissolve the sample in a protonated solvent (e.g., DMSO).

-

Acquire a ²H NMR spectrum.

-

The presence of a signal at the chemical shift corresponding to the aromatic deuterons confirms the incorporation of deuterium. The integral of this signal can be used for quantification.

-

-

-

Data Analysis: The percentage of deuterium incorporation at each position can be calculated from the ¹H NMR spectrum by the following formula: %D = (1 - (Integral of residual H / Expected integral for 1H)) * 100

Table 3: Expected NMR Data

| Nucleus | Expected Chemical Shift (ppm in DMSO-d6) | Expected Signal |

| ¹H | ~9.5 (OH), ~7.4 (aromatic), ~6.8 (aromatic) | Very low intensity residual signals |

| ²H | ~7.4 (aromatic), ~6.8 (aromatic) | Signals corresponding to deuterated positions |

| ¹³C | Varies | Signals for all 12 carbon atoms |

Conclusion

The synthesis of this compound with high isotopic purity is achievable through a well-designed synthetic route, such as the Grignard coupling of a protected deuterated bromophenol. Rigorous analytical characterization using both high-resolution mass spectrometry and NMR spectroscopy is essential to confirm the isotopic enrichment and structural integrity of the final product. This technical guide provides a framework for the successful preparation and characterization of this important stable isotope-labeled compound for use in advanced research applications.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical and Spectral Data of 4,4'-Dihydroxybiphenyl-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-dihydroxybiphenyl. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

This compound is the deuterated form of 4,4'-dihydroxybiphenyl, where the hydrogen atoms on the phenyl rings have been replaced with deuterium. This isotopic labeling is particularly useful in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

The key physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated analog is also provided for comparison, as many physical properties are expected to be similar.

| Property | This compound | 4,4'-Dihydroxybiphenyl (for comparison) |

| Molecular Formula | C₁₂H₂D₈O₂ | C₁₂H₁₀O₂ |

| Molecular Weight | 194.26 g/mol [1] | 186.21 g/mol [2] |

| CAS Number | 612480-60-1[1] | 92-88-6[2] |

| Appearance | - | White to light yellow powder or crystals[2] |

| Melting Point | - | 279-285 °C[2] |

| Solubility | - | Insoluble in water; soluble in methanol, ethanol, and ether.[2] |

| Isotopic Enrichment | ≥98 atom % D[1] | Not Applicable |

Spectral Data

Mass Spectrometry

The mass spectrum of 4,4'-dihydroxybiphenyl is characterized by a molecular ion peak corresponding to its molecular weight. For this compound, the molecular ion peak would be shifted due to the presence of eight deuterium atoms.

| Spectrometry Type | This compound (Predicted) | 4,4'-Dihydroxybiphenyl (Experimental) |

| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 194 | Molecular Ion (M⁺): m/z 186[3][4] |

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-dihydroxybiphenyl shows characteristic peaks for the hydroxyl and aromatic functional groups. In the deuterated analog, C-D stretching vibrations would appear at lower frequencies compared to C-H stretches.

| Functional Group | This compound (Predicted) | 4,4'-Dihydroxybiphenyl (Characteristic Peaks) |

| O-H Stretch | ~3200-3600 cm⁻¹ (broad) | ~3200-3600 cm⁻¹ (broad)[5] |

| C-D Aromatic Stretch | ~2200-2300 cm⁻¹ | Not Applicable |

| C-H Aromatic Stretch | Not Applicable | ~3000-3100 cm⁻¹ |

| C=C Aromatic Stretch | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the deuterium substitution on the aromatic rings, the ¹H NMR spectrum of this compound would be significantly simplified compared to the non-deuterated compound, primarily showing a signal for the hydroxyl protons. The ¹³C NMR would show signals for the carbon atoms of the biphenyl backbone.

| Nucleus | This compound (Predicted) | 4,4'-Dihydroxybiphenyl (Reference) |

| ¹H NMR | Signal for -OH protons | Signals for aromatic and hydroxyl protons[3] |

| ¹³C NMR | Signals for aromatic carbons | Signals for aromatic carbons[3] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach would involve adapting established methods for the synthesis of 4,4'-dihydroxybiphenyl, using a deuterated precursor. One common synthetic route is the diazotization of an appropriate aromatic amine followed by hydrolysis.[6]

General Synthetic Approach (Hypothetical)

A potential synthetic workflow for this compound could be adapted from known syntheses of the non-deuterated compound.

Caption: Hypothetical synthesis workflow for this compound.

Disclaimer: This is a generalized and hypothetical workflow. The actual synthesis would require careful optimization of reaction conditions and purification procedures.

Applications in Research

Deuterated compounds like this compound are valuable tools in various research applications:

-

Metabolic Studies: To trace the metabolic fate of 4,4'-dihydroxybiphenyl in biological systems.

-

Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound.

-

Internal Standards: As an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the measurement of the non-deuterated analyte.

The use of a deuterated internal standard is a widely accepted method to correct for matrix effects and variations during sample preparation and analysis.

Caption: Workflow for using this compound as an internal standard.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 4,4′-Dihydroxy Biphenyl – N.S.CHEMICALS [nschemicals.in]

- 3. 4,4'-Dihydroxybiphenyl | C12H10O2 | CID 7112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [1,1'-Biphenyl]-4,4'-diol [webbook.nist.gov]

- 5. [1,1'-Biphenyl]-4,4'-diol [webbook.nist.gov]

- 6. SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL [yyhx.ciac.jl.cn]

Navigating the Landscape of a Key Certified Reference Material: A Technical Guide to 4,4'-Dihydroxybiphenyl-D8

For researchers, scientists, and professionals in drug development, the use of certified reference materials (CRMs) is fundamental to ensuring the accuracy and reliability of analytical measurements. This in-depth technical guide focuses on the commercial availability, key characteristics, and analytical applications of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of the estrogenic compound 4,4'-Dihydroxybiphenyl.

Commercial Availability and Key Suppliers

This compound is commercially available from several reputable suppliers of stable isotope-labeled compounds. Notably, CDN Isotopes is a key provider of this certified reference material. While a comprehensive Certificate of Analysis (CoA) with detailed certification data is typically provided upon purchase, publicly available information highlights some key specifications.

Table 1: Commercial Availability and General Specifications of this compound

| Parameter | Specification | Source |

| Product Name | This compound (rings-d8) | CDN Isotopes |

| CAS Number | 612480-60-1 | CDN Isotopes[1], PubChem[2] |

| Molecular Formula | C₁₂H₂D₈O₂ | - |

| Molecular Weight | 194.26 g/mol | CDN Isotopes[1] |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes[1] |

| Synonyms | 4,4'-Biphenol-d8, 4,4'-Biphenyldiol-d8 | CDN Isotopes[1] |

It is important to note that for use as a certified reference material in quantitative analysis, a complete Certificate of Analysis from the supplier is essential. This document would provide critical data such as the certified concentration, uncertainty values, chemical purity, and a detailed description of the analytical methods used for certification.

The Role of this compound in Analytical Methodologies

Deuterated internal standards are indispensable in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The structural similarity and mass shift of this compound relative to its non-labeled counterpart make it an ideal internal standard for the accurate quantification of 4,4'-Dihydroxybiphenyl in complex biological matrices.

The primary function of an internal standard is to correct for variations in sample preparation, injection volume, and matrix effects that can occur during LC-MS analysis.[3] By adding a known amount of this compound to samples and calibration standards, any analytical variability will affect both the analyte and the internal standard similarly, allowing for a more accurate and precise determination of the analyte's concentration.

A Generalized Experimental Workflow for LC-MS/MS Analysis

Below is a logical workflow illustrating the use of this compound as an internal standard in a typical quantitative LC-MS/MS analysis.

Caption: Generalized workflow for quantitative analysis using a deuterated internal standard.

Relevance in Biological Systems: The Estrogen Receptor Signaling Pathway

4,4'-Dihydroxybiphenyl is known to interact with estrogen receptors, thereby influencing the estrogen signaling pathway.[5][6][7] This pathway plays a crucial role in various physiological processes, and its dysregulation is implicated in diseases such as breast cancer. Understanding the mechanisms of action of estrogenic compounds is a key area of research in drug development and toxicology.

The estrogen receptor (ER) can be activated through genomic and non-genomic pathways.[5][7] In the classical genomic pathway, estrogen or an estrogen-like compound binds to the ER, leading to its dimerization and translocation to the nucleus.[5][7] The ER dimer then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[7][8] Non-genomic pathways involve the activation of membrane-associated ERs, leading to rapid signaling events through kinase cascades such as the MAPK and PI3K/AKT pathways.[6][9]

Caption: Simplified overview of the estrogen receptor signaling pathway.

Conclusion and Future Directions

The commercial availability of this compound as a certified reference material provides a critical tool for researchers in various scientific disciplines. Its use as an internal standard is paramount for achieving accurate and reliable quantitative data in complex analytical methods. While this guide provides an overview of its availability and application, researchers are strongly encouraged to obtain and consult the detailed Certificate of Analysis from their supplier for specific quantitative data and experimental protocols related to the certification of the material. Further research utilizing this CRM will undoubtedly contribute to a deeper understanding of the biological effects and environmental fate of 4,4'-Dihydroxybiphenyl.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. This compound | C12H10O2 | CID 131697747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. aacrjournals.org [aacrjournals.org]

4,4'-Dihydroxybiphenyl-D8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-Dihydroxybiphenyl. It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of related compounds, such as bisphenols, in various matrices. This document outlines its key properties, a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS/MS), and a relevant biological pathway.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, alongside its non-deuterated counterpart for comparison.

| Property | This compound | 4,4'-Dihydroxybiphenyl |

| CAS Number | 612480-60-1[1] | 92-88-6[2][3][4][5] |

| Molecular Formula | C₁₂H₂D₈O₂[1] | C₁₂H₁₀O₂[2][4] |

| Molecular Weight | 194.26 g/mol [1][6] | 186.21 g/mol [2][4][5] |

| Synonyms | 4,4'-Biphenol-d8, Biphenol-d8 | 4,4'-Biphenol, 4,4'-Biphenyldiol |

Experimental Protocols

Quantification of Bisphenol A (BPA) in Liquid Samples using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general method for the determination of Bisphenol A (BPA) in liquid matrices (e.g., beverages, water) using isotope dilution mass spectrometry with this compound as an internal standard. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

1. Preparation of Standard Solutions

-

BPA Stock Solution (1000 µg/mL): Accurately weigh 10 mg of BPA standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the BPA stock solution with a suitable solvent (e.g., methanol/water, 50/50 v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

-

IS Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol/water (50/50 v/v) to a final concentration of 100 ng/mL.

2. Sample Preparation

-

To 1 mL of the liquid sample, add a known amount (e.g., 50 µL) of the IS spiking solution (100 ng/mL).

-

Vortex the sample for 30 seconds.

-

Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate).

-

Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., methanol/water, 50/50 v/v) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A suitable gradient to separate BPA from matrix interferences (e.g., starting with 95% A, ramping to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Ionization Mode: ESI Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

BPA: Monitor at least two transitions (e.g., m/z 227 -> 212 for quantification and m/z 227 -> 133 for confirmation).

-

This compound (IS): Monitor the appropriate transition (e.g., m/z 193 -> 141, note: exact transitions should be optimized empirically).

-

-

Optimize other MS parameters such as cone voltage and collision energy for maximum signal intensity.

-

4. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the BPA quantification transition to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of BPA in the samples by interpolating the peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for BPA quantification.

Caption: Metabolic pathway of 4,4'-Dihydroxybiphenyl.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 4. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Determination of bisphenol A in canned food by microwave assisted extraction, molecularly imprinted polymer-solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the precise and accurate quantification of molecules is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful tool for this purpose. However, the inherent variability of sample matrices and instrument response can pose significant challenges to data reliability. This technical guide delves into the core principles and practical applications of deuterated internal standards, a cornerstone of robust and accurate quantitative mass spectrometry.

The Fundamental Principle: Taming Analytical Variability

The core challenge in quantitative LC-MS is that the instrument's signal for a target analyte can be influenced by numerous factors beyond its actual concentration. These include variations in sample extraction efficiency, injection volume, ionization efficiency in the mass spectrometer's source, and instrument drift over time.[1][2] This is where an internal standard (IS) becomes essential.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is distinguishable by the mass spectrometer.[1][3] By adding a known and constant amount of the internal standard to every sample, calibrator, and quality control sample at the beginning of the workflow, it experiences the same analytical variations as the target analyte.[1] Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to significantly improved accuracy and precision.[1]

Why Deuterated Standards Reign Supreme

Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, are considered the gold standard for quantitative mass spectrometry.[3][4][5] Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle change in mass makes them easily distinguishable from the native analyte by the mass spectrometer, while their chemical properties remain nearly identical.[3]

The key advantages of using deuterated internal standards include:

-

Similar Physicochemical Properties: Deuterated standards exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to their non-labeled counterparts.[1] This ensures that they accurately track the analyte's behavior throughout the entire analytical process.

-

Co-elution with the Analyte: Ideally, the deuterated internal standard co-elutes with the analyte from the LC column. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.[6]

-

Improved Precision and Accuracy: The use of deuterated internal standards can dramatically improve the precision of an assay, often reducing relative standard deviations (%RSD) from as high as 20% to around 2%.[1]

However, it is important to be aware of potential limitations. In some cases, the "isotope effect" can lead to slight differences in chromatographic retention times between the deuterated standard and the analyte, which can impact the ability to fully compensate for matrix effects.[7] Additionally, the stability of the deuterium label is crucial, as back-exchange with hydrogen from the solvent can compromise the accuracy of the results.[3]

Quantitative Impact: A Data-Driven Perspective

The theoretical advantages of deuterated internal standards are borne out by empirical data. The following tables summarize the quantitative improvements observed in various bioanalytical assays.

| Analyte | Internal Standard Type | Matrix | Improvement in Precision (%RSD) | Improvement in Accuracy (%Bias) | Reference |

| Sirolimus | Deuterated (SIR-d3) vs. Structural Analog (DMR) | Whole Blood | 2.7%-5.7% (SIR-d3) vs. 7.6%-9.7% (DMR) | Results with DMR were consistently higher | [4][5] |

| Kahalalide F | Deuterated vs. Analogous | Plasma | Standard deviation of 7.6% (deuterated) vs. 8.6% (analogous) | Mean bias of 100.3% (deuterated) vs. 96.8% (analogous) | [8] |

| Analyte | Internal Standard | Matrix | Matrix Effect Reduction | Reference |

| Various Pesticides | Deuterated Analogues | Cannabis | Accuracy values differed by >60% without IS, fell within 25% with IS | [9] |

Experimental Protocols: A Practical Guide

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. Below are detailed methodologies for common sample preparation techniques.

Protein Precipitation (PPT) for Plasma Samples

This method is a rapid and straightforward approach for removing the bulk of proteins from plasma samples.

Materials:

-

Plasma sample

-

Deuterated internal standard spiking solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 50 µL of the deuterated internal standard spiking solution to the plasma sample.

-

Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Cleaner Samples

SPE provides a more thorough cleanup than PPT, resulting in cleaner extracts and reduced matrix effects.

Materials:

-

Plasma sample

-

Deuterated internal standard spiking solution

-

SPE cartridge (e.g., C18)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol in water)

-

Elution solvent (e.g., Acetonitrile)

-

SPE manifold

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Procedure:

-

Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.

-

Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Add the deuterated internal standard to the plasma sample. Load the spiked plasma sample onto the conditioned and equilibrated SPE cartridge.

-

Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of elution solvent into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of reconstitution solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

Bioanalytical Method Validation Workflow

The use of deuterated internal standards is a critical component of a validated bioanalytical method. The following workflow, based on FDA and EMA guidelines, outlines the key steps in validating a method that employs a deuterated internal standard.[10][11][12]

Caption: Bioanalytical method validation workflow.

Data Processing and Quantification

Software platforms such as Agilent MassHunter and Waters MassLynx are commonly used for processing LC-MS/MS data. The general workflow for quantification using a deuterated internal standard is as follows:

References

- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 2. agilent.com [agilent.com]

- 3. opentrons.com [opentrons.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-b-f.eu [e-b-f.eu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bioanalysisforum.jp [bioanalysisforum.jp]

- 10. fda.gov [fda.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

Isotopic Labeling of 4,4'-Dihydroxybiphenyl: A Technical Guide for Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic Labeling Strategies for 4,4'-Dihydroxybiphenyl

The choice of isotope for labeling 4,4'-dihydroxybiphenyl depends on the specific application of the tracer study. Stable isotopes like deuterium and carbon-13 are ideal for studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, while the radioisotope tritium is well-suited for highly sensitive applications such as in vitro binding assays and autoradiography.

Deuterium (²H) Labeling

Deuterium labeling is a cost-effective method for introducing a stable isotope into 4,4'-dihydroxybiphenyl. The increased mass can be readily detected by mass spectrometry, making it useful for metabolic profiling and as an internal standard in quantitative assays.

Experimental Protocol: Deuterium Exchange Labeling of 4,4'-Dihydroxybiphenyl

This protocol is adapted from general methods for deuterium exchange on phenolic compounds.

-

Materials: 4,4'-Dihydroxybiphenyl, Deuterium oxide (D₂O, 99.9 atom % D), Palladium on carbon (Pd/C, 10%), Deuterated acetic acid (CD₃COOD), Ethyl acetate, Anhydrous magnesium sulfate, Round-bottom flask, Reflux condenser, Magnetic stirrer, Filtration apparatus, Rotary evaporator.

-

Procedure:

-

In a round-bottom flask, dissolve 1 gram of 4,4'-dihydroxybiphenyl in 20 mL of D₂O.

-

Add a catalytic amount of 10% Pd/C (approximately 50 mg).

-

To facilitate the exchange, add 1 mL of deuterated acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, filter the mixture to remove the Pd/C catalyst.

-

Extract the aqueous solution with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield deuterated 4,4'-dihydroxybiphenyl.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Confirm the degree and position of deuterium incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Carbon-13 (¹³C) Labeling

Carbon-13 is a stable isotope that can be incorporated into the backbone of 4,4'-dihydroxybiphenyl. This is particularly useful for metabolic studies to trace the fate of the carbon skeleton and for mechanistic studies using NMR spectroscopy.

Experimental Protocol: Synthesis of [¹³C₆]-4,4'-Dihydroxybiphenyl

This proposed synthesis starts from commercially available [¹³C₆]-phenol.

-

Materials: [¹³C₆]-Phenol, N-Bromosuccinimide (NBS), Acetonitrile, Iron(III) chloride (FeCl₃), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Diethyl ether, Anhydrous sodium sulfate, Round-bottom flask, Magnetic stirrer, Dropping funnel, Ice bath, Filtration apparatus, Rotary evaporator.

-

Procedure:

-

Bromination of [¹³C₆]-Phenol: In a round-bottom flask, dissolve [¹³C₆]-phenol in acetonitrile. Cool the solution in an ice bath and add N-bromosuccinimide portion-wise with stirring to produce 4-bromo-[¹³C₆]-phenol. Monitor the reaction by thin-layer chromatography (TLC).

-

Ullmann Coupling: In a separate flask, prepare a solution of 4-bromo-[¹³C₆]-phenol in a suitable solvent like dimethylformamide (DMF). Add a copper catalyst (e.g., copper(I) iodide) and heat the reaction to induce Ullmann coupling, forming the biphenyl structure. This will result in [¹³C₁₂]-4,4'-dihydroxybiphenyl.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Acidify with HCl and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterize the final product and confirm ¹³C incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Tritium (³H) Labeling

Tritium labeling provides a highly sensitive method for tracing 4,4'-dihydroxybiphenyl in biological systems. Due to its radioactive nature, all manipulations must be carried out in a certified radiochemistry laboratory with appropriate safety precautions.

Experimental Protocol: Tritium Labeling of 4,4'-Dihydroxybiphenyl via Catalytic Reduction

This protocol is based on the general method of dehalogenation with tritium gas. A brominated precursor of 4,4'-dihydroxybiphenyl is required.

-

Materials: 3,3'-Dibromo-4,4'-dihydroxybiphenyl (or other suitable brominated precursor), Palladium on carbon (10%), Ethyl acetate, Tritium gas (³H₂), Triethylamine, Filtration apparatus, High-performance liquid chromatography (HPLC) system with a radioactivity detector.

-

Procedure:

-

In a specialized reaction vessel suitable for handling tritium gas, dissolve the brominated 4,4'-dihydroxybiphenyl precursor in ethyl acetate.

-

Add a catalytic amount of 10% Pd/C and a small amount of triethylamine to act as a halogen scavenger.

-

Connect the vessel to a tritium gas manifold and, after evacuating the vessel, introduce tritium gas to the desired pressure.

-

Stir the reaction mixture at room temperature for several hours, monitoring the uptake of tritium gas.

-

After the reaction is complete, carefully remove the excess tritium gas according to established safety procedures.

-

Filter the reaction mixture through a syringe filter to remove the catalyst.

-

Purify the tritiated 4,4'-dihydroxybiphenyl using reverse-phase HPLC.

-

Determine the specific activity of the final product using liquid scintillation counting and confirm its radiochemical purity by HPLC with radioactivity detection.

-

Data Presentation: Isotopic Labeling Summary

The following table summarizes the key characteristics of the different isotopic labeling strategies for 4,4'-dihydroxybiphenyl.

| Isotope | Labeling Method | Typical Position of Label | Detection Method | Key Applications |

| Deuterium (²H) | Catalytic H/D Exchange | Aromatic protons | Mass Spectrometry, NMR | Metabolic stability studies, Internal standard for quantification |

| Carbon-13 (¹³C) | Synthesis from labeled precursor | Carbon skeleton | Mass Spectrometry, NMR | Metabolic pathway analysis, Mechanistic studies |

| Tritium (³H) | Catalytic dehalogenation | Aromatic protons | Liquid Scintillation Counting, Autoradiography | Receptor binding assays, In vivo imaging, ADME studies |

Proposed Tracer Studies with Isotopically Labeled 4,4'-Dihydroxybiphenyl

While specific tracer studies using isotopically labeled 4,4'-dihydroxybiphenyl have not been extensively reported, the availability of these labeled compounds would enable a wide range of critical investigations in drug development and biomedical research.

In Vitro Metabolism Studies

-

Objective: To identify the metabolic pathways of 4,4'-dihydroxybiphenyl.

-

Methodology:

-

Incubate [¹³C₁₂]-4,4'-dihydroxybiphenyl with human liver microsomes or hepatocytes.

-

At various time points, quench the reaction and extract the metabolites.

-

Analyze the extracts using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

-

The ¹³C label allows for the unambiguous identification of drug-related metabolites from the complex biological matrix.

-

In Vivo Pharmacokinetic and Biodistribution Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 4,4'-dihydroxybiphenyl.

-

Methodology:

-

Administer [³H]-4,4'-dihydroxybiphenyl to laboratory animals (e.g., rats or mice) via the intended clinical route.

-

Collect blood, urine, and feces at various time points.

-

Measure the total radioactivity in each sample using liquid scintillation counting to determine the pharmacokinetic parameters.

-

At the end of the study, perform whole-body autoradiography to visualize the distribution of the compound in different tissues.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of 4,4'-Dihydroxybiphenyl in Melanogenesis Inhibition

4,4'-Dihydroxybiphenyl has been shown to inhibit tyrosinase, the key enzyme in melanin synthesis.[1] Its mechanism of action involves the downregulation of the cAMP-PKA signaling pathway, which in turn reduces the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[2]

Caption: Inhibition of melanogenesis by 4,4'-Dihydroxybiphenyl.

Experimental Workflow for a Tracer Study

The following diagram illustrates a typical workflow for an in vivo tracer study using isotopically labeled 4,4'-dihydroxybiphenyl.

Caption: Workflow for an in vivo tracer study.

Quantitative Data Summary

The following table presents quantitative data related to the biological activity of 4,4'-dihydroxybiphenyl.

| Parameter | Value | Method | Reference |

| Tyrosinase Inhibition (IC₅₀) | 1.91 µM | Enzyme kinetics assay | [1] |

| Competitive Inhibitor Constant (Ki) | 4.0 x 10⁻⁴ M (at 2.5 µM) | Kinetic analysis | [1] |

| Competitive Inhibitor Constant (Ki) | 2.1 x 10⁻⁵ M (at 5 µM) | Kinetic analysis | [1] |

Conclusion

Isotopic labeling of 4,4'-dihydroxybiphenyl is a critical step in advancing our understanding of its therapeutic potential. This guide provides a comprehensive framework for the synthesis of deuterated, carbon-13, and tritiated analogues, along with proposed applications in tracer studies. While specific experimental procedures for the isotopic labeling of this particular molecule are yet to be widely published, the methodologies presented here, adapted from established chemical literature, offer a solid foundation for researchers to produce these valuable molecular probes. The use of such tracers will be instrumental in delineating the metabolic fate, mechanism of action, and overall potential of 4,4'-dihydroxybiphenyl as a therapeutic agent.

References

An In-depth Technical Guide to the Solubility of 4,4'-Dihydroxybiphenyl-D8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-Dihydroxybiphenyl. Understanding the solubility of this compound is crucial for its application in various research and development fields, including its use as an internal standard in mass spectrometry-based studies. This document outlines the available solubility data, detailed experimental protocols for solubility determination, and a visual workflow to guide laboratory procedures.

Solubility Profile of this compound

The available data for 4,4'-Dihydroxybiphenyl indicates a high solubility in polar organic solvents and very low solubility in water.[1][2] One source provides a quantitative measure of its solubility in Dimethyl Sulfoxide (DMSO).[3]

Table 1: Solubility Data for 4,4'-Dihydroxybiphenyl

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | - |

| Methanol | - | Soluble[4][5] |

| Ethanol | - | Soluble[6][7][8] |

| Ether | - | Soluble[6][7][8] |

| Acetone | - | Soluble[6] |

| Tetrahydrofuran (THF) | - | Soluble[4][5] |

| Benzene | - | Soluble[8] |

| Water | - | Insoluble / Sparingly Soluble[1][2][4][5][6][7] |

| Alkali Hydroxide Solutions | - | Soluble |

Note: The data presented is for the non-deuterated 4,4'-Dihydroxybiphenyl and should be considered an approximation for this compound.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, the following experimental protocols can be employed. These methods are standard procedures for determining the solubility of organic compounds.[9]

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[9]

-

Add 0.75 mL of the chosen solvent in small portions.[9]

-

After each addition, shake the test tube vigorously or use a vortex mixer for 30-60 seconds.[9]

-

Observe the mixture. A compound is considered soluble if it dissolves completely, forming a clear, homogenous solution with no visible particles.

-

If the compound does not dissolve in water, repeat the test with 5% NaOH and 5% HCl to assess its acidic or basic character.[9]

-

Record the observations for each solvent.

This method provides a precise measurement of a compound's solubility in a specific solvent at a given temperature.[10][11]

Materials:

-

This compound

-

Chosen organic solvent

-

Conical flask or sealed vial

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Pre-weighed evaporation dish or watch glass[11]

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask. This ensures that undissolved solid remains.[10]

-

Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter to prevent the transfer of any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered aliquot into a pre-weighed, dry evaporating dish.[11]

-

Record the combined mass of the dish and the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Continue drying until a constant weight is achieved.[11]

-

-

Calculation of Solubility:

-

Weigh the evaporating dish containing the dried solute.

-

The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish and solution minus the final weight of the dish and solute.

-

Calculate the solubility, typically expressed in mg/mL or g/100 mL.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the qualitative assessment of a compound's solubility, which is a fundamental step in characterizing a substance like this compound.

References

- 1. 4,4'-Biphenol | 92-88-6 [chemicalbook.com]

- 2. 4,4'-Biphenol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4,4'-Dihydroxybiphenyl 92-88-6 | TCI AMERICA [tcichemicals.com]

- 5. 4,4'-Dihydroxybiphenyl 92-88-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

In-Depth Technical Guide: Safety and Handling of 4,4'-Dihydroxybiphenyl-D8

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-Dihydroxybiphenyl. The information presented is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Introduction

This compound (Biphenol-d8) is the deuterated form of 4,4'-Dihydroxybiphenyl, an organic compound that finds application in the synthesis of liquid crystalline polymers and as an intermediate in the production of high-performance engineering plastics.[1] Due to its structural similarity to other bisphenols, it is also a subject of interest in studies related to endocrine disruption. The deuterated form is commonly used as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of bisphenols and other environmental contaminants in various matrices.

Physical and Chemical Properties

The physical and chemical properties of 4,4'-Dihydroxybiphenyl and its deuterated analog are summarized in the table below. It is important to note that while some data for the D8 variant is available, many reported physical properties are for the non-deuterated form and should be considered as close approximations.

| Property | 4,4'-Dihydroxybiphenyl | This compound |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₂D₈H₂O₂ |

| Molecular Weight | 186.21 g/mol | 194.25 g/mol |

| CAS Number | 92-88-6 | 612480-60-1[2] |

| Appearance | White to off-white crystalline solid or powder[1][3] | No data available |

| Melting Point | 280-282 °C[4] | No data available |

| Solubility | Insoluble in water; soluble in methanol, ethanol, and ether. | No data available |

| logP (octanol-water) | 2.7 (Estimated) | 3.6 (Computed)[2] |

Safety and Handling Precautions

The following safety and handling precautions are based on data available for 4,4'-Dihydroxybiphenyl. The deuterated form is expected to have a similar toxicological profile.

Hazard Identification

4,4'-Dihydroxybiphenyl is classified with the following hazards:

-

Serious Eye Irritation: Causes serious eye irritation.[5][6]

-

Respiratory Irritation: May cause respiratory irritation.[5][6]

-

Skin Sensitization: May cause an allergic skin reaction.[7]

-

Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[7]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] |

First Aid Measures

In case of exposure, follow these first aid measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

Experimental Protocols

This compound is frequently used as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of bisphenols in complex matrices. Below is a generalized experimental protocol for such an application.

General Workflow for Analysis of Bisphenols using this compound as an Internal Standard

Detailed Methodologies

-

Sample Preparation:

-

Homogenization: Solid samples (e.g., food) are typically homogenized to ensure uniformity.

-

Spiking: A known amount of this compound solution is added to the sample at the beginning of the extraction process.

-

Extraction: Analytes are extracted from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent and extraction conditions depends on the sample matrix and the target analytes.

-

Cleanup: The extract is purified to remove interfering substances. This is often achieved using SPE cartridges with different sorbents.

-

-

Derivatization (Optional):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of the bisphenols may need to be derivatized (e.g., silylation) to increase their volatility and thermal stability.

-

-

Instrumental Analysis:

-

The prepared sample is injected into a Liquid Chromatograph (LC) or Gas Chromatograph (GC) coupled to a tandem mass spectrometer (MS/MS).

-

The analytes are separated based on their physicochemical properties by the chromatographic column.

-

The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM), to selectively detect and quantify the target analytes and the deuterated internal standard.

-

-

Quantification:

-

The concentration of the native analyte in the sample is calculated by comparing the peak area ratio of the native analyte to its corresponding deuterated internal standard (this compound) against a calibration curve. This method corrects for losses during sample preparation and for matrix effects during analysis, leading to highly accurate and precise results.

-

Biological Activity and Signaling Pathways

4,4'-Dihydroxybiphenyl has been shown to exhibit estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen. This activity is mediated through its interaction with estrogen receptors (ERα and ERβ).

Estrogen Receptor Signaling Pathway

The diagram below illustrates a simplified model of the estrogen signaling pathway and the potential point of interaction for 4,4'-Dihydroxybiphenyl.

Mechanism of Action

Studies have shown that 4,4'-dihydroxybiphenyl can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6] This binding can initiate a cascade of events similar to that of endogenous estrogens. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to various cellular responses, including cell proliferation.[7] It is noteworthy that while it exhibits estrogen-like properties, its potency is significantly lower than that of 17β-estradiol.[7] Some studies also suggest that 4,4'-dihydroxybiphenyl can exhibit antiandrogenic activity.[6]

Conclusion

This compound is a valuable tool for researchers, particularly in the field of analytical chemistry for the accurate quantification of bisphenols. While it is a powerful analytical standard, it is crucial to handle it with appropriate safety precautions due to its potential for skin, eye, and respiratory irritation, as well as its potential endocrine-disrupting properties. Understanding its interaction with biological pathways, such as the estrogen signaling pathway, is essential for interpreting toxicological studies and for its potential application in drug development research. This guide provides a foundational understanding of the safety, handling, and application of this compound to support its responsible and effective use in scientific endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4,4'-Dihydroxybiphenyl-D8 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of analytes in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies on the use of appropriate internal standards to correct for matrix effects and variations in sample preparation and instrument response. Stable isotope-labeled internal standards are considered the gold standard for LC-MS/MS-based quantification due to their similar physicochemical properties to the target analyte, ensuring they behave similarly during extraction, chromatography, and ionization.

4,4'-Dihydroxybiphenyl-D8 is a deuterated form of 4,4'-dihydroxybiphenyl and serves as an excellent internal standard for the analysis of bisphenols and other structurally related phenolic compounds. Its use is particularly prominent in the sensitive and selective determination of Bisphenol A (BPA), a well-known endocrine disruptor, in various biological and environmental matrices.[1][2][3] The eight deuterium atoms provide a sufficient mass shift from the unlabeled analyte, preventing isotopic crosstalk while maintaining nearly identical chromatographic retention times and ionization efficiencies.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS analysis, with a focus on the quantification of Bisphenol A in human urine.

Physicochemical Properties

A summary of the relevant physicochemical properties of 4,4'-Dihydroxybiphenyl and its deuterated analog is presented in the table below.

| Property | 4,4'-Dihydroxybiphenyl | This compound |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₂D₈H₂O |

| Molecular Weight | 186.21 g/mol [4] | 194.26 g/mol [5][6] |

| CAS Number | 92-88-6[6] | 612480-60-1[5][6][7] |

| Appearance | Off-white, light beige, or light gray odorless powder[4] | Solid |

| Synonyms | 4,4'-Biphenol, 4,4'-Biphenyldiol[4] | 4,4'-Biphenol-d8, Biphenol-d8[5][7] |

Experimental Protocols

This section details the methodologies for the quantification of Bisphenol A in human urine using this compound as an internal standard.

Preparation of Stock and Working Solutions

a. Stock Solutions (1 mg/mL):

-

Bisphenol A (BPA): Accurately weigh approximately 10 mg of BPA standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

-

This compound (Internal Standard, IS): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

b. Intermediate and Working Standard Solutions:

-

Prepare a series of working standard solutions of BPA by serial dilution of the stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with methanol:water (50:50, v/v).

Sample Preparation (Human Urine)

This protocol includes an enzymatic hydrolysis step to measure total BPA (free and conjugated forms).

-

Thaw frozen urine samples at room temperature and vortex for 30 seconds to ensure homogeneity.

-

Pipette 500 µL of the urine sample into a 2 mL polypropylene centrifuge tube.

-

Add 50 µL of the 100 ng/mL this compound working solution to each sample, calibration standard, and quality control (QC) sample.

-

Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia, ≥100,000 units/mL β-glucuronidase) and 500 µL of 0.1 M ammonium acetate buffer (pH 5.0).

-

Vortex the mixture for 10 seconds.

-

Incubate the samples at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of BPA conjugates.

-

After incubation, perform a liquid-liquid extraction (LLE) by adding 1 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

a. Liquid Chromatography (LC):

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. A biphenyl stationary phase can also provide excellent selectivity for these compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 80 | 20 |

| 1.0 | 80 | 20 |

| 5.0 | 10 | 90 |

| 6.0 | 10 | 90 |

| 6.1 | 80 | 20 |

| 8.0 | 80 | 20 |

b. Mass Spectrometry (MS/MS):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bisphenol A (Quantifier) | 227.1 | 212.1 | -20 |

| Bisphenol A (Qualifier) | 227.1 | 133.1 | -35 |

| This compound (IS) | 193.1 | 140.1 | -25 |

Note: The optimal collision energies may vary depending on the instrument and should be optimized.

Data Presentation

The following tables summarize the expected quantitative data from a typical validation of this method.

Table 1: Calibration Curve Linearity for Bisphenol A

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 1 | 0.012 | 102.5 |

| 5 | 0.061 | 98.7 |

| 10 | 0.123 | 101.2 |

| 50 | 0.615 | 99.8 |

| 100 | 1.23 | 99.1 |

| 500 | 6.14 | 100.5 |

| 1000 | 12.29 | 98.2 |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Precision and Accuracy for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| LLOQ | 1 | 1.03 | 8.5 | 11.2 | 103.0 |

| Low QC | 3 | 2.95 | 6.2 | 8.9 | 98.3 |

| Mid QC | 75 | 76.8 | 4.5 | 6.7 | 102.4 |

| High QC | 750 | 741.0 | 3.8 | 5.5 | 98.8 |

Acceptance criteria are typically ±15% for accuracy and precision (±20% for LLOQ).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.

Caption: Experimental workflow for the quantification of Bisphenol A in urine.

Caption: Logic of internal standard use for accurate quantification.

References

- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. waters.com [waters.com]

- 4. agilent.com [agilent.com]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Application Note: Quantification of Bisphenol A in Water Samples by SPE and LC-MS/MS Using 4,4'-Dihydroxybiphenyl-D8 as an Internal Standard

Audience: Researchers, scientists, and professionals in environmental monitoring and analytical chemistry.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins, which are present in numerous consumer products.[1][2] Due to its classification as an endocrine-disrupting compound, concerns about its migration from packaging into food and water have led to a demand for sensitive and robust analytical methods to monitor its presence in environmental samples.[2][3][4]

This application note details a highly selective and sensitive method for the quantification of Bisphenol A (BPA) in various water samples (e.g., drinking water, river water, bottled water). The method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3][5] To ensure accuracy and correct for variations in sample preparation and instrument response, a deuterated internal standard, 4,4'-Dihydroxybiphenyl-D8, is utilized. This internal standard is structurally similar to BPA, ensuring comparable behavior during extraction and ionization, but is mass-distinct, preventing interference.

Experimental Workflow

The overall analytical process involves sample preparation, including spiking with the internal standard and solid-phase extraction, followed by instrumental analysis and data processing.

References

- 1. sciex.com [sciex.com]

- 2. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]

- 3. Determination of bisphenol A in barreled drinking water by a SPE-LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]